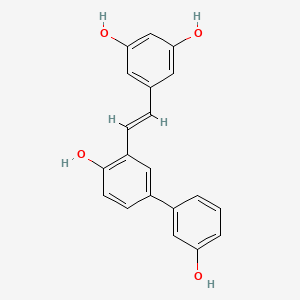
Peli1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peli1-IN-1 is a potent inhibitor of Pellino1, an E3 ubiquitin ligase. Pellino1 is involved in various cellular processes, including inflammation, apoptosis, and immune responses. This compound has shown significant potential in anti-tumor applications .
Preparation Methods
The synthesis of Peli1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as it is primarily used in research settings .
Chemical Reactions Analysis
Peli1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Peli1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Pellino1 in various chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes such as inflammation, apoptosis, and immune responses.
Medicine: Explored for its potential therapeutic applications in treating cancers and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Pellino1
Mechanism of Action
Peli1-IN-1 exerts its effects by inhibiting the activity of Pellino1, an E3 ubiquitin ligase. Pellino1 mediates the ubiquitination of target proteins, which can lead to their degradation or altered function. By inhibiting Pellino1, this compound disrupts these ubiquitination processes, affecting various cellular pathways. The molecular targets and pathways involved include the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphoinositide 3-kinase (PI3K)/AKT pathway .
Comparison with Similar Compounds
Peli1-IN-1 is unique in its specific inhibition of Pellino1. Similar compounds include other inhibitors of E3 ubiquitin ligases, such as:
MLN4924: An inhibitor of the NEDD8-activating enzyme, which affects the activity of multiple E3 ubiquitin ligases.
Thalidomide: Modulates the activity of cereblon, an E3 ubiquitin ligase substrate receptor.
Lenalidomide: Similar to thalidomide, it modulates cereblon activity and has anti-cancer properties. This compound stands out due to its specificity for Pellino1, making it a valuable tool for studying the unique roles of this E3 ubiquitin ligase
Properties
Molecular Formula |
C20H16O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-[(E)-2-[2-hydroxy-5-(3-hydroxyphenyl)phenyl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H16O4/c21-17-3-1-2-14(11-17)15-6-7-20(24)16(10-15)5-4-13-8-18(22)12-19(23)9-13/h1-12,21-24H/b5-4+ |
InChI Key |
YZMSGTAAJTUBNJ-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)/C=C/C3=CC(=CC(=C3)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=CC3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















